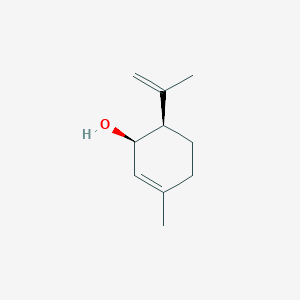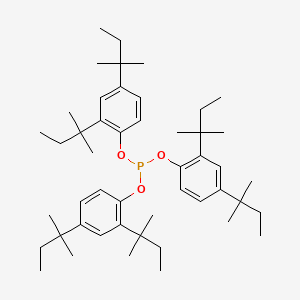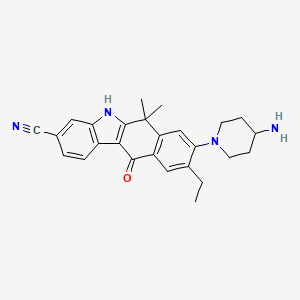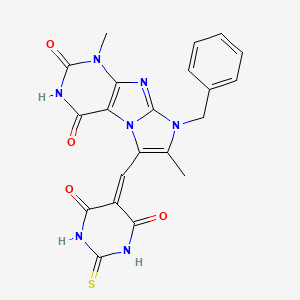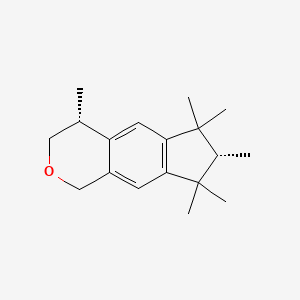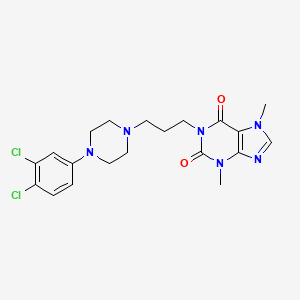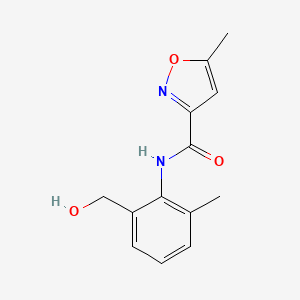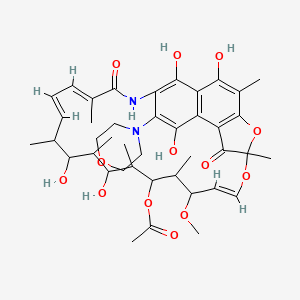
Hexamethylindanopyran, (4R,7S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexamethylindanopyran, (4R,7S)-, is synthesized through a series of chemical reactions involving cyclization and methylation. The process typically starts with the cyclization of a suitable precursor, followed by multiple methylation steps to achieve the desired hexamethyl substitution pattern .
Industrial Production Methods: Industrial production of Hexamethylindanopyran, (4R,7S)-, involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the stereochemistry of the compound, which is crucial for its olfactory properties .
Analyse Des Réactions Chimiques
Types of Reactions: Hexamethylindanopyran, (4R,7S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Hexamethylindanopyran, (4R,7S)-, has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of fragrance chemistry and olfactory science.
Biology: Research on its biological effects and interactions with olfactory receptors is ongoing.
Medicine: Investigations into its potential therapeutic uses and safety profile are conducted.
Industry: Beyond fragrances, it is explored for use in household products, personal care items, and more.
Mécanisme D'action
Hexamethylindanopyran, (4R,7S)-, can be compared with other similar compounds such as:
- Hexamethylindanopyran, (4R,7R)-
- Hexamethylindanopyran, (4S,7S)-
- Hexamethylindanopyran, (4S,7R)-
Uniqueness: The (4R,7S)- stereoisomer is unique due to its specific spatial arrangement, which significantly influences its olfactory properties. This stereochemistry is crucial for its distinctive scent profile, setting it apart from other isomers .
Comparaison Avec Des Composés Similaires
- Hexamethylindanopyran, (4R,7R)-: Another stereoisomer with different olfactory characteristics.
- Hexamethylindanopyran, (4S,7S)-: Known for its strong scent, differing from the (4R,7S)- isomer.
- Hexamethylindanopyran, (4S,7R)-: Exhibits unique olfactory properties distinct from the (4R,7S)- isomer .
Propriétés
Numéro CAS |
252933-49-6 |
|---|---|
Formule moléculaire |
C18H26O |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
(4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m0/s1 |
Clé InChI |
ONKNPOPIGWHAQC-NWDGAFQWSA-N |
SMILES isomérique |
C[C@H]1COCC2=CC3=C(C=C12)C([C@@H](C3(C)C)C)(C)C |
SMILES canonique |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



